
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with four phenylmethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in biological systems and materials science applications. Additionally, the ketone groups can form hydrogen bonds and coordinate with metal ions, affecting its reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Naphthalene-2,3,6,7-tetrayl)tetrakis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of phenylmethanone groups.
Pyrene-based compounds: Share a similar aromatic core but differ in the substituents attached to the core.
Uniqueness
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
59496-91-2 |
|---|---|
Formule moléculaire |
C38H24O4 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
phenyl-(3,6,7-tribenzoylnaphthalen-2-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)31-21-29-23-33(37(41)27-17-9-3-10-18-27)34(38(42)28-19-11-4-12-20-28)24-30(29)22-32(31)36(40)26-15-7-2-8-16-26/h1-24H |
Clé InChI |
RLKKNKIOVCTGRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=C(C=C3C=C2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


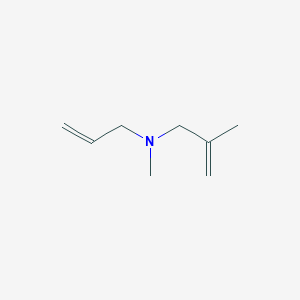
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
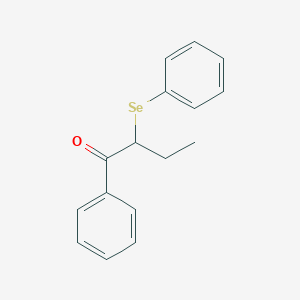

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
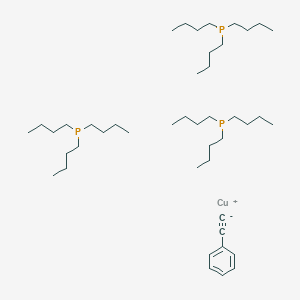

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

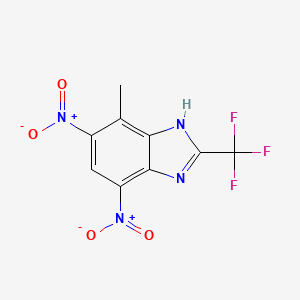
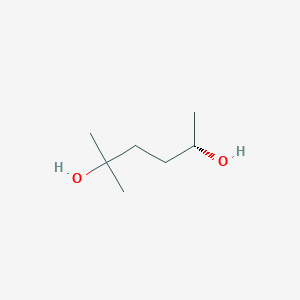
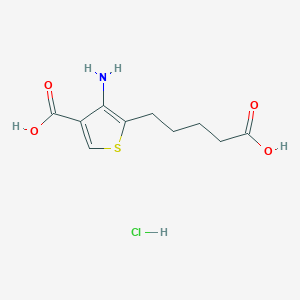
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)
